molecular formula C11H13BrO3 B11847511 3-Bromo-4-sec-butoxybenzoic acid CAS No. 1131594-12-1

3-Bromo-4-sec-butoxybenzoic acid

Cat. No.: B11847511
CAS No.: 1131594-12-1
M. Wt: 273.12 g/mol
InChI Key: JMGNGHQPWSVPRD-UHFFFAOYSA-N
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Description

3-Bromo-4-sec-butoxybenzoic acid is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the fourth position is replaced by a sec-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-sec-butoxybenzoic acid typically involves the bromination of 4-sec-butoxybenzoic acid. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sec-butoxy group can be oxidized to form corresponding ketones or carboxylic acids under suitable conditions.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed:

    Substitution: Formation of 3-azido-4-sec-butoxybenzoic acid or 3-thiocyanato-4-sec-butoxybenzoic acid.

    Oxidation: Formation of 3-bromo-4-sec-butoxybenzaldehyde or this compound.

    Reduction: Formation of 4-sec-butoxybenzoic acid.

Scientific Research Applications

3-Bromo-4-sec-butoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-sec-butoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and the sec-butoxy group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    3-Bromo-4-butoxybenzoic acid: Similar structure but with a butoxy group instead of a sec-butoxy group.

    3-Bromo-4-hydroxybenzoic acid: Contains a hydroxy group instead of a sec-butoxy group.

    3-Bromobenzoic acid: Lacks the sec-butoxy group, making it less complex.

Uniqueness: 3-Bromo-4-sec-butoxybenzoic acid is unique due to the presence of both the bromine atom and the sec-butoxy group, which can impart distinct chemical and biological properties. The sec-butoxy group can enhance its lipophilicity and influence its interaction with biological membranes and molecular targets.

Properties

CAS No.

1131594-12-1

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

3-bromo-4-butan-2-yloxybenzoic acid

InChI

InChI=1S/C11H13BrO3/c1-3-7(2)15-10-5-4-8(11(13)14)6-9(10)12/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

JMGNGHQPWSVPRD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

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